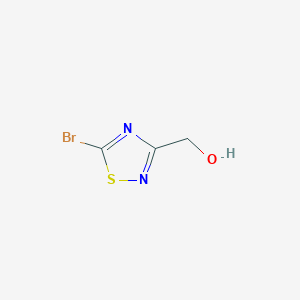

(5-bromo-1,2,4-thiadiazol-3-yl)methanol

CAS No.: 1446409-95-5

Cat. No.: VC12012939

Molecular Formula: C3H3BrN2OS

Molecular Weight: 195.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1446409-95-5 |

|---|---|

| Molecular Formula | C3H3BrN2OS |

| Molecular Weight | 195.04 g/mol |

| IUPAC Name | (5-bromo-1,2,4-thiadiazol-3-yl)methanol |

| Standard InChI | InChI=1S/C3H3BrN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2 |

| Standard InChI Key | QTDGIPSZJOCZKK-UHFFFAOYSA-N |

| SMILES | C(C1=NSC(=N1)Br)O |

| Canonical SMILES | C(C1=NSC(=N1)Br)O |

Introduction

The compound "(5-Bromo-1,2,4-thiadiazol-3-yl)methanol" is a derivative of the 1,2,4-thiadiazole family. These compounds are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The addition of a bromine atom at the 5th position and a hydroxymethyl group at the 3rd position makes this compound unique. Its structural properties suggest potential applications in medicinal chemistry, agrochemistry, and material science.

Synthesis Pathways

The synthesis of (5-Bromo-1,2,4-thiadiazol-3-yl)methanol can be achieved through multi-step reactions involving thiadiazole precursors. While specific protocols for this compound are scarce, the following generalized pathway is inferred from similar compounds:

-

Formation of Thiadiazole Core:

-

React hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring.

-

-

Bromination:

-

Introduce bromine at the 5th position using brominating agents like N-bromosuccinimide (NBS).

-

-

Hydroxymethylation:

-

Add a hydroxymethyl group (-CH2OH) at the 3rd position using formaldehyde and a base.

-

This approach aligns with established methods for synthesizing functionalized thiadiazoles.

Medicinal Chemistry

Thiadiazoles are widely studied for their biological activities, including:

-

Antimicrobial Properties: The bromine atom enhances lipophilicity, improving membrane permeability in microbial cells.

-

Anti-inflammatory Effects: Related thiadiazoles have shown potential as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Agrochemical Applications

Thiadiazole derivatives are used as fungicides and herbicides due to their ability to disrupt fungal cell walls or inhibit plant growth enzymes.

Material Science

The hydroxymethyl group may enable polymerization or cross-linking reactions, making this compound useful in creating advanced materials.

Analytical Characterization

The structural confirmation of (5-Bromo-1,2,4-thiadiazol-3-yl)methanol would typically involve:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identification of functional groups and molecular structure |

| Infrared Spectroscopy (IR) | Detection of hydroxyl (-OH) and other characteristic bonds |

| Mass Spectrometry (MS) | Determination of molecular weight |

| X-Ray Crystallography | Detailed three-dimensional structure analysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume